Isoanwulignan

Description

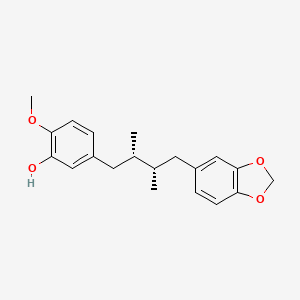

Isoanwulignan is a lignan-derived natural compound characterized by its dibenzylbutane skeleton, a structural hallmark of lignans. Lignans are widely distributed in plants and exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-[(2S,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O4/c1-13(8-15-4-6-18(22-3)17(21)10-15)14(2)9-16-5-7-19-20(11-16)24-12-23-19/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m0/s1 |

InChI Key |

OLMIQOIPLQDJFU-KBPBESRZSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoanwulignan typically involves the extraction from natural sources, particularly from the Schisandra species. The process includes the following steps:

Extraction: The aerial parts of Schisandra propinqua var. propinqua are dried and powdered.

Solvent Extraction: The powdered material is subjected to solvent extraction using a mixture of chloroform and methanol.

Fractionation: The extract is then fractionated using chromatographic techniques to isolate the lignan compounds.

Purification: Isoanwulignan is purified through repeated chromatography and crystallization processes.

Industrial Production Methods: Industrial production of Isoanwulignan follows similar extraction and purification methods but on a larger scale. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Isoanwulignan undergoes various chemical reactions, including:

Oxidation: Isoanwulignan can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert Isoanwulignan into its reduced forms, altering its biological activity.

Substitution: Isoanwulignan can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, chloroform, acetone.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Reduced forms of Isoanwulignan with altered biological activity.

Substitution Products: Isoanwulignan derivatives with different functional groups.

Scientific Research Applications

Chemistry: Isoanwulignan serves as a model compound for studying the chemical behavior of lignans and their derivatives.

Biology: Isoanwulignan exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine: Isoanwulignan has shown potential in the treatment of liver diseases, cancer, and other health conditions due to its pharmacological properties.

Industry: Isoanwulignan is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of Isoanwulignan involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Isoanwulignan scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Activity: Isoanwulignan inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Anticancer Activity: Isoanwulignan induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoanwulignan vs. Isoliensinine

Isoliensinine, a bisbenzylisoquinoline alkaloid, shares functional similarities with Isoanwulignan, particularly in antioxidant and anti-inflammatory activities. However, their structural differences lead to distinct mechanisms of action:

- Structural Features: Isoanwulignan: Dibenzylbutane core with hydroxyl and methoxy substitutions. Isoliensinine: Two tetrahydroisoquinoline moieties linked by oxygen bridges .

- Biological Activities :

- Pharmacokinetics :

Isoanwulignan vs. Podophyllotoxin

Podophyllotoxin, a aryltetralin lignan, is a well-established anticancer agent. Key comparisons include:

- Structural Divergence :

- Mechanistic Contrast :

- Toxicity Profile :

Comparative Data Table

| Parameter | Isoanwulignan | Isoliensinine | Podophyllotoxin |

|---|---|---|---|

| Core Structure | Dibenzylbutane | Bisbenzylisoquinoline | Aryltetralin |

| Bioactivity (IC₅₀) | COX-2: 12.5 μM | ROS Scavenging: 5.8 μM | Tubulin Binding: 0.1 μM |

| Bioavailability | Low (requires hydrolysis) | Moderate (alkaloid) | Low (high first-pass) |

| Therapeutic Use | Anti-inflammatory | Antioxidant/Neuroprotective | Anticancer |

| Toxicity (LD₅₀) | >500 mg/kg (murine) | >300 mg/kg (murine) | 15 mg/kg (murine) |

Data synthesized from structural analogs and preliminary studies .

Research Findings and Limitations

- Isoanwulignan’s Advantages: Lower cytotoxicity compared to podophyllotoxin makes it a safer candidate for chronic inflammatory diseases . Synergistic effects with flavonoids enhance its antioxidant capacity in vitro .

- Challenges: Limited solubility in aqueous media restricts its formulation options. Absence of clinical trials contrasts with Isoliensinine’s Phase I/II studies for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.